![molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4](/img/structure/B13136898.png)
[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine moiety, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: Shares the benzo[d][1,3]dioxole moiety but lacks the bipyridine structure.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Contains a similar benzo[d][1,3]dioxole moiety but with a different functional group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
821784-19-4 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2 |
Clé InChI |
PCRJMGWIPGRJLO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
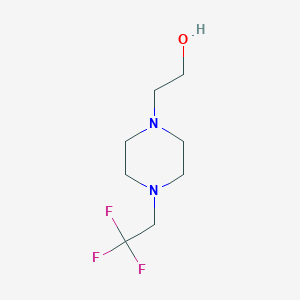
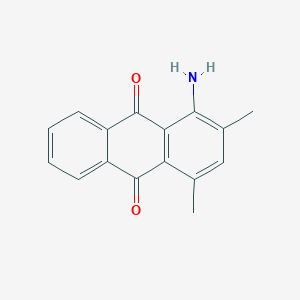
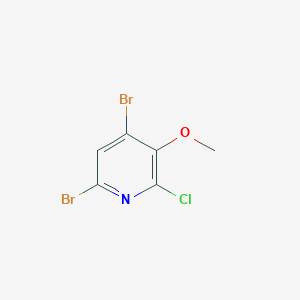
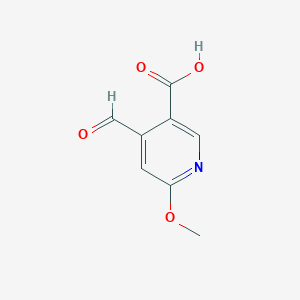
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
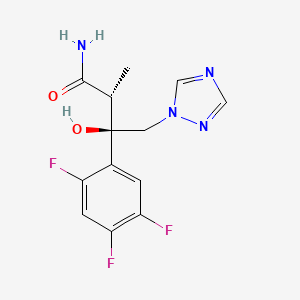
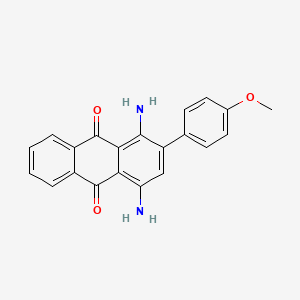

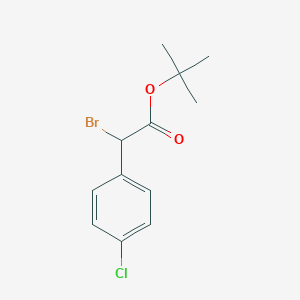
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
